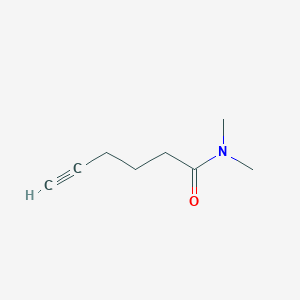
N,N-dimethylhex-5-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylhex-5-ynamide is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is notable for its strongly polarized triple bond, which enables unique chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylhex-5-ynamide typically involves the reaction of hex-5-ynoic acid with N,N-dimethylamine under specific conditions. The reaction is often facilitated by the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylhex-5-ynamide undergoes various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are commonly employed.
Major Products
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides.
Scientific Research Applications
N,N-dimethylhex-5-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dimethylhex-5-ynamide involves its polarized triple bond, which facilitates various chemical transformations. The nitrogen atom’s electron-withdrawing group enhances the reactivity of the triple bond, allowing it to participate in nucleophilic addition and substitution reactions. These reactions often proceed through intermediates such as keteniminium ions or carbenes .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethylhex-5-ynamide
- N,N-dimethylpent-4-ynamide
- N,N-dimethylbut-3-ynamide
Uniqueness
N,N-dimethylhex-5-ynamide is unique due to its specific chain length and the presence of the dimethylamine group, which imparts distinct reactivity and stability compared to other ynamides. Its unique properties make it particularly useful in asymmetric synthesis and the construction of multifunctional compounds .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N,N-dimethylhex-5-ynamide |
InChI |
InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h1H,5-7H2,2-3H3 |
InChI Key |
GNHVJDGKBFIROH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


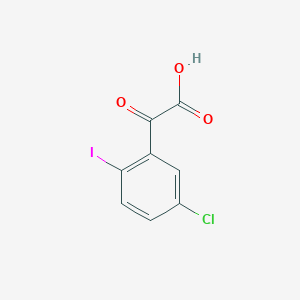

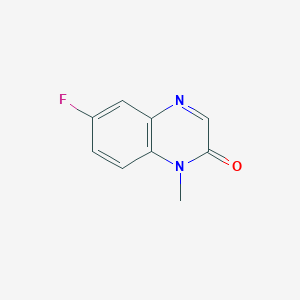
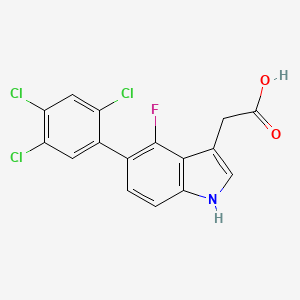
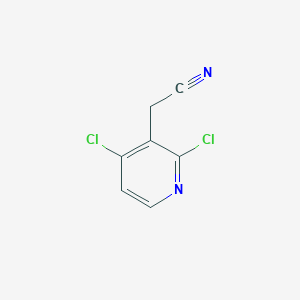
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
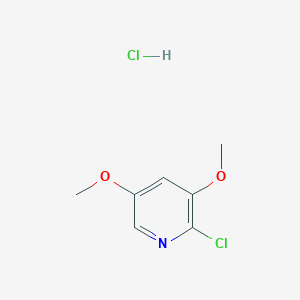
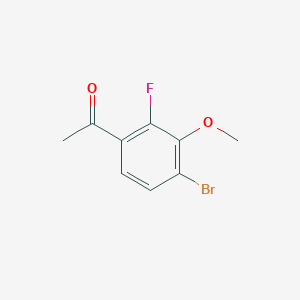
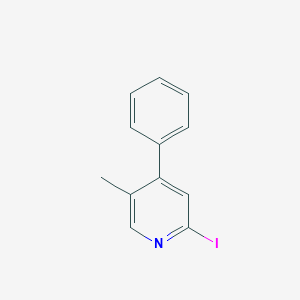
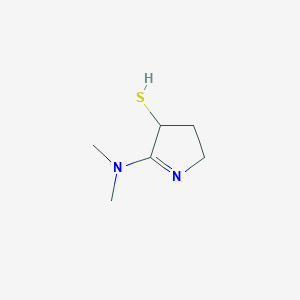
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)

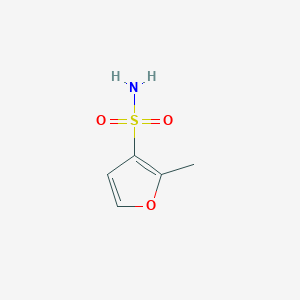
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)
